1-(4-chlorobenzyl)-3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorobenzyl)-3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H15ClN2O4 and its molecular weight is 406.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-chlorobenzyl)-3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound characterized by a complex structure that includes benzofuro and pyrimidine moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
- Molecular Formula : C24H22ClN3O3
- Molecular Weight : 407.9 g/mol
- IUPAC Name : this compound
The structure of the compound is pivotal for its biological activity. The presence of the chlorobenzyl group is believed to enhance lipophilicity and facilitate interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that derivatives of benzofuro-pyrimidines can inhibit the growth of various cancer cell lines. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
- Case Study : A related compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar derivatives have been evaluated for their effectiveness against bacterial and fungal strains:
- Antibacterial Properties : Compounds with furan and chlorobenzyl groups showed significant inhibition against Gram-positive and Gram-negative bacteria.
- Case Study : A study reported that a related compound exhibited MIC values as low as 0.12 µg/mL against Staphylococcus aureus .
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases, and compounds like this compound may play a role in mitigating inflammatory responses:
- Mechanism of Action : The compound may inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators.
- Research Findings : In vitro studies indicated that similar compounds reduced nitric oxide production in macrophage cells stimulated by lipopolysaccharides .
Comparative Analysis with Similar Compounds
Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|---|
Compound A | IC50 = 5 µM | MIC = 0.12 µg/mL | Significant NO inhibition |
Compound B | IC50 = 10 µM | MIC = 0.25 µg/mL | Moderate NO inhibition |
1-(4-chlorobenzyl)-3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine | Potentially high | Potentially high | Potentially high |
Properties
CAS No. |
892421-94-2 |
---|---|
Molecular Formula |
C22H15ClN2O4 |
Molecular Weight |
406.82 |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15ClN2O4/c23-15-9-7-14(8-10-15)12-24-19-17-5-1-2-6-18(17)29-20(19)21(26)25(22(24)27)13-16-4-3-11-28-16/h1-11H,12-13H2 |
InChI Key |
BHUANMSSQUUYNT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3CC4=CC=C(C=C4)Cl)CC5=CC=CO5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.